1-Pivaloyl-1H-indole-3-carboxylic acid
Description
Properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
1-(2,2-dimethylpropanoyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)13(18)15-8-10(12(16)17)9-6-4-5-7-11(9)15/h4-8H,1-3H3,(H,16,17) |
InChI Key |
XYTQUSCLBWFSLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1C=C(C2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Pivaloyl 1h Indole 3 Carboxylic Acid and Its Analogs
Strategies for Acylation at the N1-Position of Indole (B1671886) Derivatives
The introduction of an acyl group, such as pivaloyl, at the N1 position of the indole nucleus is a critical step. The indole nitrogen is not highly nucleophilic, and competitive acylation at the electron-rich C3 position can be a significant challenge. nih.gov Therefore, methods that achieve chemoselective N-acylation are highly valuable. nih.govresearchgate.net The pivaloyl group is particularly noteworthy as it can serve as a protecting group for both the N1 and, due to steric hindrance, the C2 position of the indole core. mdpi.org
Direct N-pivaloylation involves the reaction of an indole-3-carboxylic acid or its ester with a pivaloylating agent. This approach requires conditions that favor acylation on the nitrogen atom over other reactive sites. Traditional methods for N-acylation often involve deprotonation of the indole N-H with a strong base to form an indolyl anion, followed by quenching with an acylating agent like pivaloyl chloride. However, these reactions can be complicated by the formation of C3-acyl and 1,3-diacyl byproducts. clockss.org
To overcome these challenges, various methods have been developed. Phase-transfer catalysis has been shown to be effective for the N-acylation of indoles with acid chlorides. clockss.org Another approach involves the direct reaction of indole with a carboxylic acid, such as pivalic acid, in the presence of boric acid as a catalyst, offering a more economical route. clockss.org More recently, the use of thioesters as a stable acyl source has been reported to achieve mild and highly chemoselective N-acylation of indoles with good functional group tolerance. nih.gov
The table below summarizes representative conditions for N-acylation of indole derivatives.
| Acylating Agent | Catalyst/Base | Solvent | Temperature | Yield (%) | Ref |
| Pivaloyl Chloride | DBU | DME | Not Specified | ~30-35% | nih.gov |
| Thioesters | Cs₂CO₃ | Xylene | 140 °C | Moderate to Good | nih.gov |
| Carboxylic Acids | Boric Acid | Mesitylene | Reflux | Moderate | clockss.org |
| Acid Chloride | NaOH / TBHS | Dichloromethane | Not Specified | Good | clockss.org |
A plausible tandem sequence could begin with the N-pivaloylation of indole, followed by a regioselective C3-carboxylation in the same reaction vessel. For instance, after N-acylation, the resulting 1-pivaloylindole could be subjected to C3-carboxylation conditions. One innovative tandem process for synthesizing 3-carboxylated indoles involves the cyclization of 2-ethynylanilines followed by carbon dioxide fixation, a method that notably proceeds without transition metal catalysts. nih.gov Integrating an N-pivaloylation step into such a sequence could provide a novel route to the target compound.
Functionalization at the C3-Position of Indoles to Install the Carboxylic Acid Moiety
The introduction of a carboxylic acid group at the C3 position is a cornerstone of indole chemistry. The C3 position is the most nucleophilic carbon in the indole ring, making it the preferred site for electrophilic substitution. nih.gov However, when the nitrogen is acylated, the electronic properties of the ring are altered, which can influence the strategy for C3-functionalization.
Direct carboxylation of N-pivaloyl indole can be achieved by metallation at the C3 position followed by quenching with carbon dioxide (CO₂). The N-pivaloyl group is electron-withdrawing, which generally directs metallation to the C2 position. However, specific reaction conditions or the use of directing groups can achieve C3-metallation.
A facile method for the synthesis of 3-carboxylated indoles utilizes a tandem cyclization of 2-ethynylanilines and subsequent CO₂ fixation at the C3 position. This reaction proceeds efficiently at 65 °C under 10 atm of CO₂ with an inorganic base like K₂CO₃, avoiding the need for transition metals. nih.gov This strategy provides a direct route to the indole-3-carboxylic acid core, to which an N-pivaloyl group could be subsequently added.
An alternative strategy for installing the C3-carboxylic acid involves the oxidative cleavage of a pre-existing side chain at the C3 position. This method is versatile as various C3-substituted indoles can serve as precursors. For example, compounds with a two-carbon side chain, such as indole-3-acetonitrile (B3204565) or tryptamine (B22526) derivatives, can be oxidized to form the desired carboxylic acid.
In nature, the biosynthesis of indole-3-carboxylic acid in plants like Arabidopsis thaliana occurs from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile. nih.govnih.gov The final step often involves the oxidation of indole-3-carbaldehyde to indole-3-carboxylic acid, a reaction catalyzed by aldehyde oxidases. nih.govnih.gov Synthetic chemists can employ similar logic, using chemical oxidants to convert a C3-formyl or C3-acetyl group into a carboxylic acid. General methods for the oxidative cleavage of alkenes and alkynes to carboxylic acids using reagents like ozone, potassium permanganate, or ruthenium tetroxide can also be applied to indole derivatives bearing a suitable unsaturated side chain at C3. organic-chemistry.orgorganic-chemistry.org
The table below outlines precursors and potential reagents for forming the C3-carboxylic acid via oxidation.
| C3-Precursor | Reagent/Method | Product | Ref |
| Indole-3-carbaldehyde | Aldehyde Oxidase (Enzymatic) | Indole-3-carboxylic acid | nih.gov |
| Indole-3-acetonitrile | CYP71B6 (Enzymatic) | Indole-3-carboxylic acid | nih.gov |
| C3-Alkene | O₃ then H₂O₂ (Ozonolysis) | Indole-3-carboxylic acid | organic-chemistry.org |
| C3-Alkyne | RuO₂/Oxone | Indole-3-carboxylic acid | organic-chemistry.org |
Regioselective Synthesis Approaches for Indole-3-carboxylic Acid Derivatives
Achieving high regioselectivity is crucial in the synthesis of substituted indoles to avoid the formation of undesired isomers. For indole-3-carboxylic acid derivatives, this means ensuring that functionalization occurs specifically at the C3 position. The inherent electronic properties of the indole ring favor electrophilic attack at C3, but steric hindrance and the electronic effects of substituents, particularly at the N1 position, can alter this preference. thieme-connect.comnih.gov
Several advanced methodologies have been developed to control the regioselectivity of indole functionalization. Rhodium-catalyzed cascade reactions using anilines and diazo compounds as starting materials provide a powerful method for the regioselective synthesis of indole-3-carboxylic acid esters. researchgate.net This approach involves C-H activation and carbene insertion to construct the indole core with the carboxylate group precisely at C3. researchgate.net
C-H activation and functionalization is a growing field that enables the direct conversion of C-H bonds into C-C or C-heteroatom bonds, offering atom-economical synthetic routes. thieme-connect.com For indoles, regioselective C-H activation can be guided by directing groups to functionalize specific positions. While C2-H activation is common, strategies for C3-selective functionalization are also being developed. thieme-connect.com Furthermore, traditional electrophilic substitution reactions, such as Friedel-Crafts acylation or Vilsmeier-Haack formylation, overwhelmingly favor the C3 position on N-H or N-alkyl indoles, and the resulting C3-acyl or C3-formyl indoles can be oxidized to the corresponding carboxylic acid. rsc.orgrsc.org The choice of an N-protecting/directing group is critical in these approaches to modulate the reactivity and selectivity of the indole nucleus. mdpi.org
Palladium-Catalyzed C3-Functionalization Strategies
Palladium catalysis has emerged as a powerful tool for the C-H functionalization of various heterocyclic systems, including indoles. However, the direct C3-functionalization of indole-3-carboxylic acids presents unique challenges. Research has shown that palladium-catalyzed reactions on indole-3-carboxylic acid can lead to a decarboxylation event followed by functionalization at the C2 position. nih.gov In one study, the reaction of indole-3-carboxylic acid with aryl iodides in the presence of a Pd(II) catalyst system resulted in decarboxylative C2-arylation, yielding 2-arylindoles instead of the desired C3-functionalized products. nih.gov This outcome underscores a significant hurdle in the direct palladium-catalyzed C3-functionalization of this substrate.
While direct C3-functionalization of 1-pivaloyl-1H-indole-3-carboxylic acid remains an underexplored area, palladium-catalyzed methodologies have been successfully applied for the C3-functionalization of other indole derivatives. For instance, the palladium-catalyzed C3-arylation of indoles with aryl ketones has been achieved through a ligand-promoted cleavage of the Ar–C(O) bond and subsequent C–H arylation of the indole. rsc.org Similarly, a general and efficient method for the palladium-catalyzed intermolecular direct C3-alkenylation of indoles using molecular oxygen as the oxidant has been developed, affording products with complete regio- and stereoselectivity. nih.gov
Furthermore, the direct C3-arylation of N-unsubstituted indoles with aryl chlorides and triflates has been realized using a specialized palladium-dihydroxyterphenylphosphine (DHTP) catalyst. nih.gov The unique selectivity of this catalytic system is attributed to the formation of a complex between the lithium salts of the ligand and the indole. nih.gov
These examples demonstrate the potential of palladium catalysis for C3 functionalization of the indole core. However, the development of a palladium-catalyzed method that selectively targets the C3-position of this compound without inducing decarboxylation remains a synthetic challenge that warrants further investigation.
Table 1: Examples of Palladium-Catalyzed C3-Functionalization of Indole Derivatives This table is interactive and can be sorted by clicking on the column headers.
| Catalyst/Ligand | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / Ligand | Indole, Aryl Ketone | 3-Arylindole | Ar-C(O) cleavage and C-H arylation | rsc.org |
| Palladium Catalyst | Indole, Alkene | 3-Alkenylindole | O₂ as oxidant, high regio- and stereoselectivity | nih.gov |
| Pd-DHTP Catalyst | N-Unsubstituted Indole, Aryl Chloride/Triflate | 3-Arylindole | Unique selectivity with DHTP ligand | nih.gov |
Other Transition Metal-Catalyzed Methods for Indole Derivatization
Beyond palladium, other transition metals have proven to be highly effective for the regioselective functionalization of N-pivaloylindoles and related derivatives, offering alternative strategies for the synthesis of complex indole-containing molecules.
Rhodium-Catalyzed Functionalization:
Rhodium catalysis has been successfully employed for the direct C-H functionalization at the C7 position of a broad range of N-pivaloylindoles. researchgate.netnih.gov This method allows for the introduction of various functional groups, including alkenes and alkyl groups, with good to excellent yields. researchgate.net The N-pivaloyl directing group and the rhodium catalyst were both found to be crucial for achieving high regioselectivity and conversion in these transformations. researchgate.net
Iridium-Catalyzed Functionalization:
Iridium catalysts have demonstrated remarkable selectivity in the functionalization of indoles bearing a pivaloyl directing group. A notable example is the iridium-catalyzed C2-selective methylation of indoles, where the pivaloyl group directs the functionalization to the C2 position. nih.gov Furthermore, a ligand-free iridium-catalyzed C-H borylation of N-acyl protected indoles has been developed, affording C3-borylated indoles in good yields with excellent regioselectivity. rsc.org These borylated indoles can serve as versatile intermediates for further synthetic transformations. An iridium-catalyzed C3-selective asymmetric allylation of 7-azaindoles has also been reported. rsc.org
Copper-Catalyzed Functionalization:
Copper catalysis provides a valuable tool for the C3-functionalization of indoles. An efficient protocol for the copper(II)-catalyzed direct C3-chalcogenylation of indoles has been developed, allowing for the introduction of selenium and sulfur moieties at the C3 position. mdpi.com This method is compatible with both N-protected and N-unprotected indoles. mdpi.com
Table 2: Overview of Other Transition Metal-Catalyzed Functionalizations of Pivaloyl-Protected Indole Derivatives This table is interactive and can be sorted by clicking on the column headers.
| Metal Catalyst | Position Functionalized | Type of Functionalization | Key Features | Reference |
|---|---|---|---|---|
| Rhodium | C7 | Alkenylation, Alkylation | High regioselectivity with N-pivaloyl directing group | researchgate.netnih.gov |
| Iridium | C2 | Methylation | Pivaloyl directing group for C2 selectivity | nih.gov |
| Iridium | C3 | Borylation | Ligand-free, high regioselectivity for N-acyl indoles | rsc.org |
| Copper | C3 | Chalcogenylation | Direct introduction of Se and S moieties | mdpi.com |
Advanced Functionalization and Derivatization Strategies for 1 Pivaloyl 1h Indole 3 Carboxylic Acid Scaffolds
C-H Functionalization Directed by the Pivaloyl Group
The selective functionalization of carbon-hydrogen (C-H) bonds represents a significant advancement in synthetic chemistry, offering a more atom-economical and efficient approach to modifying complex molecules. In the context of indole (B1671886) chemistry, the pivaloyl group, when attached to the indole scaffold, has emerged as a powerful directing group, enabling regioselective C-H functionalization at positions that are typically difficult to access due to the inherent reactivity of the indole ring.
Regioselective C2-Functionalization of 1-Pivaloyl-1H-indoles
While the C3 position of indole is the most nucleophilic and typically the most reactive site for electrophilic substitution, the introduction of a directing group at the C3 position can steer functionalization to the C2 position. chim.it The pivaloyl group at C3 has been utilized in iridium-catalyzed C2-selective methylation of indoles. nih.gov This method employs methyltrifluoroborate as the methyl source and relies on the iridium catalyst's ability to discriminate between the C2 and C4 C-H bonds through coordination with the pivaloyl directing group. nih.gov The reaction proceeds efficiently through the formation of a five-membered metallocycle, highlighting the effectiveness of the pivaloyl group in directing C-H activation to the C2 position. nih.gov
An iridium-catalyzed C2/C4 regioselective C-H heteroarylation of indoles has also been developed with the assistance of a pivaloyl group at the C3 position. researchgate.net The selectivity between the C2 and C4 positions can be controlled by the choice of the catalytic system. C2-heteroarylation is achieved via a concerted metalation-deprotonation (CMD) process, where the oxidant Cu(OAc)2·H2O plays a crucial role. researchgate.net
| Reaction | Catalyst/Reagents | Key Feature | Reference |
|---|---|---|---|
| C2-Methylation | Iridium catalyst, Methyltrifluoroborate | Formation of a five-membered metallocycle | nih.gov |
| C2-Heteroarylation | Iridium catalyst, Cu(OAc)2·H2O | Concerted metalation-deprotonation (CMD) process | researchgate.net |
Regioselective C4-Functionalization of 1-Pivaloyl-1H-indoles
Functionalization of the benzene (B151609) core of the indole scaffold, particularly at the C4 position, is a significant challenge in synthetic chemistry. rsc.org The use of a pivaloyl directing group at the C3 position has proven to be an effective strategy for achieving regioselective C4 functionalization. nih.gov Palladium-catalyzed C4-arylation of indoles has been successfully achieved using a removable pivaloyl directing group at the C3 position. nih.gov This transformation demonstrates good functional-group tolerance and provides a powerful tool for synthesizing medicinally relevant compounds. researchgate.net
In addition to arylation, this strategy has been extended to other C-H functionalization reactions. For instance, a palladium-catalyzed regioselective C4-fluoroalkylation of indoles has been described, utilizing a pivaloyl group at the C3 position. rsc.org This method employs a Pd(OAc)2 catalyst and allows for the introduction of perfluoroalkyl groups at the C4 position. rsc.org Furthermore, the installation of quinones at the C4 position of indoles has been developed via palladium-catalyzed C-H and double C-H functionalization, again using a pivaloyl directing group. researchgate.net
A metal-free approach for C4-functionalization has also been reported, involving chelation-assisted aromatic C-H borylation using simple BBr3. nih.gov The pivaloyl group at the C3 position selectively delivers the boron species to the C4 position. nih.gov This can then be followed by hydroxylation to yield C4-hydroxylated indoles. nih.gov
| Reaction | Catalyst/Reagents | Key Feature | Reference |
|---|---|---|---|
| C4-Arylation | Pd(PPh3)2Cl2, Ag2O, DBU | Readily removable pivaloyl directing group | nih.gov |
| C4-Fluoroalkylation | Pd(OAc)2 | Exclusive C4-selectivity | rsc.org |
| C4-Quinonylation | Palladium catalyst | Direct coupling of 3-formylindoles with quinones | researchgate.net |
| C4-Borylation/Hydroxylation | BBr3 | Metal-free, chelation-assisted | nih.gov |
Mechanistic Role of the Pivaloyl Group as a Directing Group in C-H Activation
The pivaloyl group plays a crucial role as a directing group in C-H activation by coordinating to the metal catalyst, thereby bringing the catalyst into close proximity to the targeted C-H bond. This chelation-assisted mechanism is fundamental to achieving high regioselectivity.
In palladium-catalyzed C4-arylation, the proposed mechanism involves the coordination of the Pd(II) catalyst to the pivaloyl group of the indole substrate. nih.gov This is followed by C-H activation at the C4 position, oxidative addition of the aryl iodide, and subsequent reductive elimination to yield the C4-arylated product and regenerate the active Pd(II) species. nih.gov
For rhodium-catalyzed C7-alkenylation of N-pivaloylindoles, the formation of a six-membered intermediate is favored over a five-membered one due to the steric bulk of the tert-butyl group on the pivaloyl moiety. chim.it This steric influence is a key factor in directing the functionalization to the C7 position rather than the C2 position. chim.itnih.gov
In the iridium-catalyzed C2-selective methylation, the pivaloyl group facilitates the formation of a five-membered metallocycle, which directs the methylation to the C2 position. nih.gov DFT calculations have shown that the introduction of a carbonyl group, such as the pivaloyl group, at the C3 position enlarges the electron density difference between the C2 and C4 positions, which can influence the regioselectivity of the reaction. chim.it
The role of additives can also be significant. For instance, in a palladium-catalyzed directed C-H functionalization, pivalic acid can act as a proton shuttle in the C-H bond activation step through a cyclometallation deprotonation (CMD) process. rsc.org
Further Functionalization of the Carboxylic Acid Moiety
The carboxylic acid group at the C3 position of the 1-pivaloyl-1H-indole scaffold is a versatile functional handle that can be readily transformed into a variety of other functional groups, further expanding the molecular diversity of this class of compounds.
Esterification and Amidation Reactions of the C3-Carboxylic Acid
The C3-carboxylic acid can be converted to its corresponding esters and amides through standard coupling reactions. These transformations are important for modifying the physicochemical properties of the molecule and for introducing new points of attachment for further derivatization.
Esterification: The synthesis of indole-3-carboxylic acid esters can be achieved through various methods. While specific examples for the 1-pivaloyl derivative are not detailed in the provided context, general methods for indole-3-carboxylic acid esterification are well-established and would be applicable. researchgate.net
Amidation: Direct amidation of carboxylic acids is a common transformation. mdpi.com Pivalic anhydride (B1165640) has been shown to be an effective reagent for the direct amidation of various carboxylic acids, a method that could potentially be applied to 1-pivaloyl-1H-indole-3-carboxylic acid. rsc.org The reaction proceeds under mild conditions and the only byproduct is the easily removable and non-toxic pivalic acid. rsc.org
Transformations to Other Carbonyl Derivatives
Beyond esters and amides, the C3-carboxylic acid can be converted into a range of other carbonyl derivatives. For example, the direct transformation of carboxylic acids to sulfonamides has been achieved through a visible light-induced, dual catalytic platform. rsc.org This method allows for a one-step access to sulfonamides directly from carboxylic acids and could be a valuable tool for modifying the this compound scaffold. rsc.org
Diversification of the Indole Core in this compound Derivatives
The this compound scaffold serves as a versatile platform for chemical modification, allowing for extensive diversification of the core indole structure. Strategic functionalization of the indole ring and modification of the N-pivaloyl group are key approaches to creating a library of derivatives with tailored properties. These strategies leverage the inherent reactivity of the indole nucleus, which is modulated by the electronic and steric nature of both existing and newly introduced substituents.
Substituent Effects on the Indole Ring System and Their Influence on Reactivity
The reactivity of the indole ring in electrophilic substitution reactions is significantly influenced by the nature and position of substituents. The indole nucleus is an electron-rich aromatic system, with the highest electron density typically at the C3 position. However, in the case of this compound, the C3 position is already functionalized. Therefore, further substitutions are directed to other positions on the ring, primarily the benzene portion (C4, C5, C6, and C7) and, to a lesser extent, the C2 position.
Electronic Effects:
The electronic properties of substituents on the indole ring play a critical role in modulating its reactivity towards electrophiles.
Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups increase the electron density of the indole ring system through inductive and resonance effects. This enhanced nucleophilicity makes the ring more susceptible to electrophilic attack. For instance, an EDG at the C5 position will activate the C4 and C6 positions for electrophilic substitution.
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and carbonyl (-COR) decrease the electron density of the indole ring. nih.gov This deactivation makes the ring less reactive towards electrophiles. An EWG generally directs incoming electrophiles to positions that are least deactivated. A strong EWG can significantly alter the absorption and emission spectra of the indole chromophore. nih.gov
Computational studies on substituted indoles have shown that even small in-plane groups on the six-membered ring can significantly affect the ground-state electronic structure by participating in resonance, whereas longer, out-of-plane substituents have a more minor effect. chemrxiv.orgresearchgate.net The interplay between the substituent's electronic nature and its position dictates the precise outcome of functionalization reactions.
Interactive Table: Influence of Substituent Electronic Effects on Indole Reactivity
| Substituent Type | Example Groups | Effect on Electron Density | Reactivity towards Electrophiles | Preferred Positions for Further Substitution (on benzene ring) |
| Electron-Donating | -CH₃, -OCH₃, -NH₂ | Increases | Activated | Ortho and para to the substituent (e.g., C4, C6 for a C5-substituent) |
| Electron-Withdrawing | -NO₂, -CN, -COOH, -Br | Decreases | Deactivated | Meta to the substituent (e.g., C5, C7 for a C6-substituent) |
Steric Effects:
Steric hindrance is another crucial factor that governs the regioselectivity of substitution reactions on the indole core. mdpi.com Bulky substituents can physically block access to adjacent positions, thereby directing incoming reagents to less hindered sites. For example, a large group at the C4 position may hinder reactions at the C5 position, making the C6 or C7 positions more favorable targets.
Studies on directed C-H functionalization have shown that reactions can be highly sensitive to steric hindrance. For example, in some palladium-catalyzed arylations of 1H-indole-3-carbaldehydes, no products were obtained from 5-substituted indoles, indicating that even a substituent at a relatively distant position can exert a significant steric influence. nih.gov In contrast, substituents at the C2 or C7 positions may not hamper arylation at the C4 position. nih.gov The interplay between steric and electronic effects ultimately determines the reaction's outcome, and in some cases, steric factors can override electronic preferences. mdpi.comresearchgate.net
Modification of the Pivaloyl Group
The N-pivaloyl group (-CO-t-Bu) in this compound is not merely a passive substituent; it serves as a crucial protecting and directing group. sciforum.netmdpi.org Its modification, typically through removal (deprotection), is a key step in many synthetic sequences, unmasking the N-H functionality for further reactions.
The pivaloyl group is known for its steric bulk, which can protect both the N1 and C2 positions of the indole from undesired reactions. sciforum.netmdpi.org Furthermore, it can act as a directing group in C-H activation and borylation reactions, steering functionalization to otherwise less accessible positions like C7. nih.govrsc.org This directing capability is attributed to the formation of a stable six-membered boracycle intermediate during C7 borylation, which is sterically favored over the five-membered ring that would result from C2 borylation. rsc.org
Deprotection Strategies:
The removal of the N-pivaloyl group is notoriously difficult due to its steric hindrance and the stability of the amide bond. sciforum.net Forcing conditions are often required. nih.gov
Base-Mediated Deprotection: Strong bases are commonly employed for this transformation. Lithium diisopropylamide (LDA) has been shown to be an efficient reagent for the deprotection of a wide variety of N-pivaloylindoles. sciforum.netmdpi.org The reaction typically proceeds in good to excellent yields and tolerates various functional groups such as esters, ethers, and aldehydes. mdpi.org
Acid-Mediated Deprotection: Strong acids can also be used, although this method may be incompatible with acid-sensitive functional groups elsewhere in the molecule. nih.gov
Reductive Cleavage: In some contexts, reducing agents like lithium aluminum hydride (LiAlH₄) can be used to cleave the pivaloyl group. researchgate.net
Interactive Table: Common Deprotection Conditions for N-Pivaloyl Indoles
| Reagent(s) | Solvent | Temperature | Typical Reaction Time | Yield | Reference |
| Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | 40-45 °C | 1-90 hours | High to Excellent | sciforum.netmdpi.org |
| Strong Acid (e.g., H₂SO₄) | Varies | Elevated | Varies | Variable | nih.gov |
| Strong Base (e.g., NaOH, KOH) | Alcohol / Water | Elevated | Varies | Variable | nih.gov |
| Lithium Aluminum Hydride (LiAlH₄) | Ether / THF | Reflux | Varies | Good | researchgate.net |
Mechanistic Investigations and Computational Studies of 1 Pivaloyl 1h Indole 3 Carboxylic Acid Reactivity
Elucidation of Reaction Mechanisms in Directed Functionalization
The pivaloyl group, when attached to an indole (B1671886) nucleus, can direct transition metal catalysts to specific C-H bonds, overriding the inherent reactivity of the indole ring. This directing ability has been exploited to achieve functionalization at positions that are otherwise difficult to access, such as the C4, C5, and C7 positions of the benzo moiety.
Transition metals, particularly palladium, iridium, and rhodium, have been instrumental in effecting pivaloyl-directed C-H activation of indoles. The choice of metal, ligand, and reaction conditions can exquisitely tune the regioselectivity of the functionalization.
Palladium (Pd): Palladium catalysis is widely employed for the arylation of indoles. When a pivaloyl group is installed at the C3 position of the indole, it can direct the regioselective C-H arylation to either the C4 or C5 position. For instance, a combination of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, with a silver-based oxidant can achieve C4-arylation with aryl iodides. nih.gov
Iridium (Ir): Iridium catalysts have been utilized for the C-H amidation of N-acylindoles, where the N-pivaloyl group can influence the regioselectivity between the C2 and C7 positions. The outcome of the reaction is highly dependent on the electronic properties of the carboxylate additives used in the catalytic system. nih.gov
Rhodium (Rh): Rhodium catalysis has been successfully applied to the C7-alkenylation of N-pivaloylindoles. The bulky N-pivaloyl group is crucial for achieving high regioselectivity at the sterically hindered C7 position. acs.org
Mechanistic studies have led to the proposal of catalytic cycles that rationalize the observed regioselectivity in these transformations. A general catalytic cycle for the palladium-catalyzed C4-arylation of a 3-pivaloylindole serves as an illustrative example.
Proposed Catalytic Cycle for Pd-Catalyzed C4-Arylation:
Coordination: The catalytic cycle is initiated by the coordination of the Pd(II) catalyst to the carbonyl oxygen of the pivaloyl group at the C3 position of the indole substrate. researchgate.net
C-H Activation: This coordination event facilitates the regioselective activation of the C4-H bond through a concerted metalation-deprotonation (CMD) pathway, forming a six-membered palladacycle intermediate. researchgate.net
Oxidative Addition: The resulting Pd(II) intermediate undergoes oxidative addition with an aryl iodide (Ar-I), leading to a Pd(IV) species. nih.gov
Reductive Elimination: Finally, reductive elimination from the Pd(IV) complex furnishes the C4-arylated indole product and regenerates the active Pd(II) catalyst, which can then re-enter the catalytic cycle. researchgate.netnih.gov
This catalytic cycle highlights the crucial role of the pivaloyl group in bringing the metal center in proximity to the targeted C-H bond, thereby controlling the site of functionalization.
Density Functional Theory (DFT) Calculations in Elucidating Reactivity
Density Functional Theory (DFT) has become an indispensable tool for gaining deeper insights into the mechanisms and origins of selectivity in transition metal-catalyzed reactions. DFT calculations allow for the exploration of reaction pathways, the characterization of transition states, and the analysis of factors that govern regioselectivity.
DFT calculations have been employed to map out the potential energy surfaces of pivaloyl-directed C-H activation reactions. These studies have been particularly insightful in understanding the competition between different reaction pathways. For example, in the Ir(III)-catalyzed amidation of N-acylindoles, DFT calculations have been used to analyze the transition states for C2 versus C7 C-H activation.
The calculations revealed that the relative stability of the C7- and C2-agostic intermediates and the corresponding C-H activation transition states are influenced by the electronic nature of the carboxylate ligand. With an electron-rich pivalate ligand, the C7-agostic intermediate is significantly more stable than the C2-agostic intermediate, leading to a lower activation barrier for C7-functionalization. Conversely, an electron-deficient ligand, such as trifluoroacetate, reduces the stability difference between the two intermediates, making the C2-activation pathway more competitive. nih.gov
| Carboxylate Ligand | Relative Stability of C7-Agostic Intermediate (kcal/mol) | Relative Stability of C2-Agostic Intermediate (kcal/mol) | Energy Difference (ΔE, kcal/mol) |
|---|---|---|---|
| Pivalate | -3.7 | 0.0 | 3.7 |
| Trifluoroacetate | -2.2 | 0.0 | 2.2 |
DFT calculations have been instrumental in pinpointing the key factors that determine the regioselectivity in the functionalization of pivaloyl-containing indoles. One of the primary determinants is the stability of the metallacyclic intermediate formed during the C-H activation step. The formation of a thermodynamically favored six-membered palladacycle is often cited as the reason for the preference for C4-functionalization in 3-pivaloylindoles. researchgate.net
Furthermore, DFT calculations of the Highest Occupied Molecular Orbital (HOMO) have shown that for an unsubstituted indole, the C3 position is the most nucleophilic site. researchgate.net This inherent electronic preference underscores the importance of the directing group in overcoming the natural reactivity of the indole ring to achieve functionalization at other positions.
Molecular Modeling and Electronic Structure Analysis
Molecular modeling and electronic structure analysis provide a framework for understanding the intrinsic properties of pivaloyl-containing indoles and how these properties influence their reactivity. Techniques such as Natural Bond Orbital (NBO) analysis can offer insights into charge distribution and orbital interactions.
The introduction of a pivaloyl group, particularly at the nitrogen (N1) or C3 position, significantly alters the electronic landscape of the indole ring. The electron-withdrawing nature of the carbonyl group in the pivaloyl moiety can influence the electron density at various positions of the indole nucleus.
In the context of transition metal catalysis, the electronic structure of the pivaloyl-indole substrate dictates its coordination to the metal center. The carbonyl oxygen of the pivaloyl group acts as a Lewis basic site, facilitating the initial coordination of the catalyst, which is the first step in the directed C-H activation process. Molecular modeling can be used to study the geometry of this initial complex and how it pre-organizes the substrate for the subsequent regioselective C-H cleavage.
Understanding Directing Group Behavior and Its Impact on Electronic Properties
The reactivity and regioselectivity of 1-Pivaloyl-1H-indole-3-carboxylic acid are significantly governed by the interplay of its two main functional groups: the pivaloyl group at the N-1 position and the carboxylic acid group at the C-3 position. Both groups exert considerable influence on the electronic landscape of the indole ring and act as directing groups in various chemical transformations, particularly in transition-metal-catalyzed C-H functionalization reactions.
The N-pivaloyl group, a sterically bulky acyl substituent, is a well-established directing group in indole chemistry. Its primary role is to facilitate the activation of otherwise unreactive C-H bonds by coordinating to a metal catalyst, bringing the catalytic center into proximity with specific C-H bonds. Research has shown that the N-pivaloyl group can direct functionalization to both the C2 and C7 positions of the indole nucleus. The selectivity between these two sites is often dictated by the specific reaction conditions and the nature of the catalyst. For instance, in rhodium-catalyzed C-H functionalization, the N-pivaloyl group has been proven crucial for achieving high regioselectivity at the C7 position for reactions like alkenylation. nih.gov Similarly, ruthenium(II) catalysis has also been employed for the C7 amidation and alkenylation of N-pivaloylindole, highlighting the directing capability of this group. nih.gov The steric hindrance of the pivaloyl group is a key factor; it can influence the conformational equilibrium of the molecule, which in turn affects which C-H bond is presented to the catalyst for activation.
Conversely, a directing group at the C3 position of the indole ring, such as a pivaloyl or a related carbonyl group, can steer functionalization towards the C2 and C4 positions. The choice between C2 and C4 is highly tunable and depends on the mechanistic pathway. For example, in an iridium-catalyzed heteroarylation, judicious selection of the catalytic system allows for selective C2-heteroarylation via a concerted metalation-deprotonation (CMD) process or C4-heteroarylation through a trimolecular electrophilic substitution (SE3) pathway. nih.gov The CMD mechanism involves a single transition state where the C-H bond is cleaved and a new carbon-metal bond is formed, often facilitated by a base like a carboxylate. wikipedia.org The oxidant used in the reaction, such as Cu(OAc)2·H2O or Ag2O, has been shown to be a critical factor in switching the regioselectivity between the C2 and C4 positions. nih.gov
The electronic properties of the this compound are modulated by the electron-withdrawing nature of both the N-pivaloyl and C3-carboxylic acid groups. These groups decrease the electron density of the indole ring system. Computational studies using Density Functional Theory (DFT) provide insight into these electronic effects. The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates the regions of nucleophilicity and electrophilicity, respectively. For substituted indoles, the HOMO is typically located over the indole ring, while the LUMO is often distributed over the electron-withdrawing substituents. A larger HOMO-LUMO energy gap generally signifies higher electronic stability and lower chemical reactivity. nih.gov The precise electronic impact of the substituents can be quantified through calculated parameters, as shown in the table below, which are derived from DFT studies on structurally related molecules.
| Calculated Parameter | Description | Typical Impact of Electron-Withdrawing Groups |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Lowered (more negative value) |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Lowered (more negative value) |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; correlates with chemical reactivity and stability. | Generally increased, indicating higher stability |
| Chemical Hardness (η) | Resistance to change in electron distribution; η ≈ (ELUMO - EHOMO) / 2. | Increased |
| Chemical Potential (μ) | Escaping tendency of an electron from an equilibrium system; μ ≈ (EHOMO + ELUMO) / 2. | Lowered (more negative value) |
Conformational Analysis Relevant to Substrate and Intermediate Stability
The reactivity of this compound is not only governed by electronic factors but is also profoundly influenced by its three-dimensional structure and conformational dynamics. The rotation around the N-C(O) single bond of the N-pivaloyl group is restricted, leading to the existence of distinct conformers. This hindered rotation is a known phenomenon in N-acylindoles and amides in general. wustl.edu
Theoretical modeling and computational studies, such as those using Molecular Mechanics or Density Functional Theory (DFT), can predict the stable conformations and the energy barriers between them. For N-acylindoles, two primary planar conformers, often designated as E and Z isomers (or syn and anti), are considered. These arise from the orientation of the acyl group's carbonyl relative to the indole ring.
Conformer A (E/syn): The carbonyl group of the pivaloyl substituent is oriented towards the benzene (B151609) portion (C7) of the indole ring.
Conformer B (Z/anti): The carbonyl group is directed towards the pyrrole (B145914) C2 position.
In most N-acylindoles, Conformer A is found to be more stable due to more favorable steric and electronic interactions. wustl.edu The bulky tert-butyl group of the pivaloyl substituent would further amplify the energy difference between these conformers, likely making the orientation away from the C2 position even more favorable to minimize steric clash. The rotational barrier is the energy required to interconvert between these conformers. DFT calculations are a powerful tool for estimating these barriers by mapping the potential energy surface as a function of the dihedral angle of the N-acyl bond. mdpi.comresearchgate.net
| Parameter | Description | Significance in Reactivity |
|---|---|---|
| Dihedral Angle (C8-N1-C(O)-C(tBu)) | Defines the rotation of the pivaloyl group relative to the indole plane. | Determines the stable conformers (e.g., ~0° for Conformer B, ~180° for Conformer A). |
| Rotational Energy Barrier | The energy required to rotate the N-pivaloyl bond through its highest energy transition state. | A high barrier can lead to conformer-specific reactivity, where only one conformer participates in the reaction. nih.gov |
| Relative Conformer Stability (ΔE) | The energy difference between the most stable and less stable conformers. | Influences the population of each conformer at a given temperature, impacting overall reaction rates and selectivity. |
The conformational preference of the substrate is critical for the stability of reaction intermediates, particularly in directed C-H activation processes. The formation of a metallacycle intermediate is a key step where the metal catalyst coordinates to the directing group (the carbonyl oxygen of the pivaloyl group) and a C-H bond.
C7-Functionalization: This proceeds through a six-membered metallacycle intermediate. The stability of this intermediate is favored when the N-pivaloyl group is in Conformer A, as the carbonyl oxygen is pre-organized for chelation with the C7-H bond. nih.gov
C2-Functionalization: This involves a five-membered metallacycle. This pathway would require the N-pivaloyl group to adopt Conformer B, which is generally less stable. The energetic penalty to adopt this conformation must be overcome for C2-functionalization to occur.
C4-Functionalization (directed by a C3 group): In this case, the conformation of the N1-pivaloyl group can still exert a steric influence, potentially favoring the approach of the catalyst to the C4 position over the more sterically encumbered C2 position, even when the primary directing effect comes from the C3 substituent.
Therefore, the stability of the substrate's ground-state conformers and the transition state energies for their interconversion play a crucial role in determining the regiochemical outcome of reactions. Computational studies that calculate the energies of these metallacycle intermediates and the transition states leading to them are essential for rationalizing and predicting the reactivity of this compound.
Biological Activity and Pharmacological Relevance of Indole 3 Carboxylic Acid Derivatives Focus on Structure Activity Relationships
General Biological Significance of Indole-3-Carboxylic Acids as Metabolites and Bioactive Scaffolds
Indole-3-carboxylic acid (I3CA) is a significant endogenous metabolite derived from tryptophan, playing a multifaceted role in biological systems. medchemexpress.com It is recognized as a urinary indolic tryptophan metabolite and is also produced by the gut microbiota. medchemexpress.comnih.gov This microbial transformation of tryptophan yields a variety of indoles, including I3CA, which can subsequently influence host physiology. nih.gov The indole (B1671886) nucleus itself is a prominent structural motif found in a vast array of bioactive compounds and is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with numerous biological targets. researchgate.netnih.govchula.ac.th
The biological importance of indole-3-carboxylic acids extends to various therapeutic areas. They have been investigated for their potential in treating liver disease and have been shown to enhance the anti-colorectal cancer effects of doxorubicin by inducing cellular senescence. medchemexpress.comresearchgate.net In murine models, I3CA has demonstrated therapeutic benefits by reducing inflammation in conditions like colitis and aspergillosis, and by improving epithelial barrier function. nih.gov Furthermore, indole-3-carboxylic acid and its derivatives are key intermediates in the synthesis of other biologically active compounds, including indole alkaloids. researchgate.net The indole scaffold's versatility has led to the development of drugs with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties. researchgate.netnih.gov
In plants, derivatives of indole-3-carboxylic acid are synthesized from tryptophan and play a crucial role in defense mechanisms against pathogens. nih.gov For instance, in Arabidopsis thaliana, these compounds, along with indole-3-carbaldehyde derivatives, accumulate in response to stressors. nih.gov This highlights the conserved importance of this chemical scaffold across different biological kingdoms. The inherent bioactivity of the indole nucleus has spurred extensive research into synthesizing and evaluating novel derivatives for a multitude of pharmacological applications. chula.ac.th
Structure-Activity Relationship (SAR) Studies of 1-Pivaloyl-1H-indole-3-carboxylic Acid Analogs
The structure-activity relationship (SAR) of indole derivatives is a critical area of study for optimizing their therapeutic potential. For indole-3-carboxamides, the presence of the carboxamide moiety at position 3 is crucial for their inhibitory activity against various enzymes, as it can form hydrogen bonds with the target proteins. nih.gov
The substitution at the N1 position of the indole ring significantly influences the biological activity of indole derivatives. The introduction of different substituents, such as hydrogen, methyl, ethyl, or benzyl, can alter the compound's interaction with its biological target. researchgate.net While specific studies focusing solely on the N1-pivaloyl group's impact on this compound are not extensively detailed in the provided results, the general principles of N1 substitution in indole derivatives suggest that this bulky pivaloyl group would have a profound effect on the molecule's steric and electronic properties. This, in turn, would dictate its binding affinity and efficacy at various receptors and enzymes. The size and lipophilicity of the N1-substituent are often key determinants of pharmacological activity.
The substituents on the indole ring and modifications of the carboxylic acid moiety are pivotal in defining the biological effects of indole-3-carboxylic acid analogs.
Indole Ring Substituents: The position and nature of substituents on the indole ring are critical determinants of biological activity. researchgate.net For instance, in a series of indole-based chalcone derivatives, the position of a methoxy group on the indole ring significantly impacted their antiproliferative activity. researchgate.net Similarly, for 1H-indole-2-carboxamides acting as CB1 receptor allosteric modulators, halogen substitutions at the C5 position and short alkyl groups at the C3 position enhanced their potency. nih.gov The presence of fluorine atoms in the fused ring of indole derivatives has been shown to strengthen their inhibitory activity. nih.gov These findings underscore the importance of systematic modifications around the indole core to fine-tune the pharmacological profile.
Carboxylic Acid Moiety Modifications: The carboxylic acid group at the C3 position is a key functional group that can be modified to alter the compound's properties. For example, converting the carboxylic acid to an ester or an amide can significantly impact biological activity. In some cases, esters have been found to be more potent than the corresponding carboxylic acids. nih.gov However, for certain targets, the carboxylic acid is essential for activity, and its replacement can lead to inactivation. nih.gov The conversion of the carboxylic acid to various carboxamide derivatives has been a successful strategy in developing potent enzyme inhibitors, highlighting the versatility of this functional group in drug design. nih.gov
In Vitro Pharmacological Profiling (Mechanistic Insights)
The in vitro pharmacological profiling of this compound and its analogs provides crucial insights into their mechanisms of action at the molecular level.
Indole derivatives have been identified as modulators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. researchgate.netnih.gov Activation of AMPK is a therapeutic target for metabolic disorders like type 2 diabetes. nih.gov Novel indolic compounds have been shown to modulate endothelial AMPK, leading to vasodilation through the activation of the AMPK–eNOS–NO pathway. researchgate.net While the direct effect of this compound on AMPK is not specified, the potential for indole derivatives to act as AMPK activators is an active area of research. researchgate.net AMPK activation can inhibit pathways involved in cell proliferation and survival, making it a target in cancer therapy as well. biomolther.org
Indole-3-carboxylic acid derivatives have been shown to interact with a variety of receptors, demonstrating their potential as therapeutic agents for a range of conditions.
5-HT2C Receptor Antagonism: A series of 1H-indole-3-carboxylic acid pyridine-3-ylamides have been synthesized and identified as potent and selective antagonists of the 5-HT2C receptor. nih.gov One compound, in particular, exhibited very high affinity for the 5-HT2C receptor with excellent selectivity over other serotonin (B10506) and dopamine receptors. nih.gov This suggests that the indole-3-carboxylic acid scaffold is a promising starting point for the development of novel 5-HT2C receptor antagonists.
AT1 Receptor Antagonism: Novel derivatives of indole-3-carboxylic acid have been designed and synthesized as antagonists of the angiotensin II receptor type 1 (AT1). nih.gov These compounds have demonstrated high nanomolar affinity for the AT1 receptor, comparable to the established drug losartan. nih.gov In vivo studies in spontaneously hypertensive rats showed that these indole derivatives can effectively lower blood pressure with a long-lasting effect, superior to that of losartan. nih.gov The development of sartan-based AT1 receptor antagonists has been a cornerstone in the management of hypertension, and these findings indicate that indole-3-carboxylic acid derivatives represent a new class of potent antihypertensive agents. nih.gov
Cellular Pathway Modulation
Derivatives of indole-3-carboxylic acid have been investigated for their ability to modulate key cellular pathways, demonstrating potential therapeutic applications through mechanisms such as the induction of cellular senescence and the inhibition of de novo lipogenesis.
Induction of Cell Senescence: Cellular senescence is a state of irreversible growth arrest that can act as a tumor-suppressing mechanism. Research has shown that indole-3-carboxylic acid can enhance the anti-cancer effects of conventional chemotherapeutic agents by promoting this process. In a study involving human colorectal cancer (CRC) cells, indole-3-carboxylic acid was found to amplify doxorubicin (DOX)-induced cellular senescence. This was evidenced by an increase in senescence-associated-β-galactosidase (SA-β-gal) expression, the formation of senescence-associated heterochromatin foci (SAHF), and the upregulation of the cell cycle inhibitor p21. By augmenting DOX-induced cell cycle arrest and inhibiting proliferation, indole-3-carboxylic acid contributed to the suppression of tumor growth in xenograft mouse models. These findings suggest that modulating cellular senescence through indole-3-carboxylic acid derivatives could be a viable strategy to improve cancer treatment efficacy.
Inhibition of de novo Lipogenesis: De novo lipogenesis (DNL) is the metabolic process of synthesizing fatty acids from non-lipid precursors. Aberrant upregulation of DNL is associated with various pathologies, including metabolic diseases and cancer, making it an attractive therapeutic target. The core pathway involves the conversion of acetyl-CoA to malonyl-CoA by acetyl-CoA carboxylase (ACC) and the subsequent synthesis of palmitate by fatty acid synthase (FAS). Pharmacological inhibition of key enzymes in this pathway, such as ACC and ATP-citrate lyase (ACLY), is a strategy being explored for conditions like non-alcoholic fatty liver disease (NAFLD). While direct studies on this compound are not prominent, the broader class of indole derivatives is recognized for interacting with various biological pathways, and targeting metabolic enzymes remains a key area of drug discovery. Inhibiting DNL can reduce the availability of fatty acids essential for cell membrane formation and signaling, thereby impacting cell growth and proliferation.
Preclinical In Vivo Investigations (Mechanistic and Proof-of-Concept Studies)
Preclinical in vivo studies have been crucial in demonstrating the therapeutic potential and mechanisms of action for derivatives of indole-3-carboxylic acid in various disease and application models.
Studies in Animal Models for Specific Biological Effects
Antihypertensive Activity: Derivatives of indole-3-carboxylic acid have been synthesized and evaluated as angiotensin II receptor 1 (AT1) antagonists for the treatment of hypertension. In studies using spontaneously hypertensive rats, novel derivatives demonstrated the ability to significantly lower blood pressure when administered orally. One particular study highlighted a derivative that caused a maximum decrease in blood pressure of 48 mm Hg at an oral dose of 10 mg/kg, with the antihypertensive effect lasting for 24 hours, which was superior to the established drug losartan. These compounds exhibit high nanomolar affinity for the AT1 receptor, comparable to pharmaceuticals like losartan, confirming their mechanism of action.
In Vivo Antihypertensive Activity of an Indole-3-Carboxylic Acid Derivative
| Animal Model | Compound | Maximum Blood Pressure Decrease | Duration of Effect | Reference |
|---|
Herbicidal Activity: Indole-3-carboxylic acid derivatives have also been investigated for their potential as herbicides. These compounds can act as auxin mimics, antagonizing the auxin receptor protein TIR1 (Transport Inhibitor Response 1), which plays a critical role in plant growth and development. In petri dish assays, a series of novel indole-3-carboxylic acid derivatives showed significant inhibitory effects on the root and shoot growth of both dicotyledonous rape (Brassica napus) and monocotyledonous barnyard grass (Echinochloa crus-galli). Certain compounds achieved inhibition rates of up to 96% on rape roots at a concentration of 100 mg/L and maintained high inhibition rates (92-93%) even at a lower concentration of 10 mg/L. This demonstrates their potential for development into new classes of herbicides.
In Vitro Herbicidal Activity of Indole-3-Carboxylic Acid Derivatives on Rape (B. napus) Root Growth
| Compound | Concentration | Inhibition Rate (%) | Reference |
|---|---|---|---|
| Compound 10d | 100 mg/L | 96 | |
| Compound 10h | 100 mg/L | 95 | |
| Compound 10d | 10 mg/L | 92 |
Relationship between Structural Features and In Vivo Efficacy
The in vivo efficacy of indole-3-carboxylic acid derivatives is closely tied to their structural features. The core indole scaffold and the carboxylic acid group are often essential for biological activity, while modifications at other positions on the indole ring can significantly influence potency, selectivity, and pharmacokinetic properties.
In the context of antihypertensive agents targeting the AT1 receptor, the indole-3-carboxylic acid moiety serves as a
Applications in Chemical Biology and Drug Discovery Research
1-Pivaloyl-1H-indole-3-carboxylic Acid as a Privileged Scaffold for Molecular Design
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile starting point for the design of a wide array of bioactive compounds. The indole (B1671886) scaffold is widely recognized as one of the most important privileged structures in drug discovery. nih.goveurekaselect.com This is evidenced by its presence in numerous natural products, such as the essential amino acid tryptophan and the neurotransmitter serotonin (B10506), as well as in a multitude of synthetic drugs with a broad spectrum of therapeutic applications. nih.govresearchgate.net
The indole ring's unique physicochemical and biological properties make it an ideal foundation for drug design. researchgate.net Its aromaticity and the presence of a hydrogen bond-donating nitrogen atom allow for various interactions with biological macromolecules. nih.gov The indole-3-carboxylic acid moiety, in particular, provides a handle for diverse chemical modifications, enabling the synthesis of large libraries of compounds for screening. ontosight.aiontosight.ai
The addition of a pivaloyl group at the 1-position of the indole ring, as in this compound, can significantly influence the molecule's properties. The bulky pivaloyl group can enhance metabolic stability by sterically hindering enzymatic degradation and can also modulate the compound's lipophilicity and cell permeability, which are critical parameters in drug design. This strategic modification of the privileged indole scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making this compound an attractive starting point for the development of new drug candidates.
Development of Chemical Probes and Ligands for Biological Systems
The versatility of the indole-3-carboxylic acid scaffold makes it a valuable tool for the development of chemical probes and ligands to study biological systems. By systematically modifying the core structure, researchers can create molecules with high affinity and selectivity for specific biological targets, such as enzymes and receptors. ontosight.ai These probes are instrumental in elucidating the roles of these targets in health and disease.
Derivatives of indole-2-carboxylic acid have been synthesized to create ligands for various biological targets, including heme oxygenase-1 (HO-1) complexes. mdpi.com Similarly, the indole-3-carboxylic acid framework can be adapted to generate ligands for a range of receptors. For instance, novel derivatives of 1H-indole-3-carboxylic acid have been synthesized and identified as having a high affinity for the angiotensin II receptor 1 (AT1), a key player in the regulation of blood pressure. nih.gov Another study identified a series of 1H-indole-3-carboxylic acid pyridine-3-ylamides as potent and selective antagonists for the 5-HT2C receptor, which is implicated in various neurological disorders. nih.gov
The development of such specific ligands from the indole-3-carboxylic acid scaffold underscores its utility in creating tools to probe complex biological pathways. The introduction of the 1-pivaloyl group can further refine the properties of these probes, potentially enhancing their cell permeability and metabolic stability for in vivo applications.
Strategies for Medicinal Chemistry Optimization (Excluding Clinical Data)
Medicinal chemistry optimization is a critical process in drug discovery that involves modifying a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. The this compound scaffold offers multiple avenues for such optimization.
The indole-3-carboxylic acid framework has served as the basis for the identification of numerous lead compounds. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the desired criteria.
Once a lead compound is identified, derivatization is employed to systematically modify its structure to enhance its drug-like properties. This can involve the addition or modification of functional groups to improve target binding, increase metabolic stability, or alter solubility. For example, in the development of angiotensin II receptor antagonists, various derivatives of indole-3-carboxylic acid were synthesized and evaluated, leading to compounds with high nanomolar affinity for the AT1 receptor. nih.gov Similarly, derivatization of the indole-3-carboxylic acid core has been used to develop potent herbicides by targeting the auxin receptor protein TIR1. nih.govfrontiersin.orgfrontiersin.org
There are numerous bioisosteres for the carboxylic acid group that can be employed in the optimization of indole-3-carboxylic acid derivatives. nih.gov The choice of a bioisostere is context-dependent and aims to maintain or improve biological activity while enhancing pharmacokinetic properties. openaccessjournals.com
Common Carboxylic Acid Bioisosteres:
| Bioisostere | Key Features | Potential Advantages |
| Tetrazole | Acidic heterocycle with a pKa similar to carboxylic acids. drughunter.com | Can improve metabolic stability and lipophilicity. openaccessjournals.comdrughunter.com |
| Sulfonamide | Can act as a hydrogen bond donor and acceptor. | May enhance membrane permeability and resist glucuronidation. drughunter.com |
| Hydroxamic Acid | Can chelate metal ions. | May offer alternative binding interactions with the target. openaccessjournals.com |
| Acylsulfonamide | More acidic than simple sulfonamides, mimicking the pKa of carboxylic acids more closely. drughunter.com | Can lead to increased potency through enhanced target interactions. drughunter.com |
The application of these bioisosteric replacements to the this compound scaffold can lead to the discovery of novel drug candidates with improved therapeutic potential. For example, replacing the carboxylic acid with a tetrazole ring in angiotensin receptor antagonists has been shown to improve their oral bioavailability. openaccessjournals.com Such strategies are integral to the ongoing efforts in drug discovery to develop safer and more effective medicines.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies for 1-Pivaloyl-1H-indole-3-carboxylic Acid Derivatives
The synthesis of indole (B1671886) derivatives is a cornerstone of heterocyclic chemistry, with a continuous drive towards greener and more efficient methodologies. nih.gov Future research in the synthesis of this compound derivatives is expected to focus on several key areas of sustainability and innovation.
One promising direction is the expanded use of flow chemistry . researchgate.netnih.gov This technology offers significant advantages over traditional batch synthesis, including enhanced safety, scalability, and reproducibility. researchgate.net The application of flow chemistry to the synthesis of indole-3-carboxylic esters has already been demonstrated, enabling rapid and scalable production. researchgate.net Future work could adapt these continuous-flow systems for the N-pivaloylation and subsequent functionalization of the indole core, potentially leading to more streamlined and on-demand manufacturing processes. researchgate.net
Another critical area is the development of green catalytic systems . This includes the use of reusable solid acid catalysts, ionic liquids, and nanoparticle-based catalysts to minimize waste and avoid harsh reaction conditions. nih.gov For instance, methods using task-specific ionic liquids have shown high recyclability in the synthesis of 3-substituted indoles. nih.gov Applying these green catalytic approaches to the synthesis of this compound could significantly reduce the environmental impact of their production.
Furthermore, photoredox and oxidant-free catalysis are emerging as powerful tools in modern organic synthesis. researchgate.net These methods utilize visible light to drive chemical reactions, often under mild conditions. An oxidant-free strategy for indole synthesis has been reported using an iridium(III) photosensitizer and a cobaloxime catalyst. researchgate.net Adapting such photoredox strategies for the synthesis and derivatization of this compound could provide access to novel analogs through environmentally benign pathways.
Finally, biocatalysis and chemo-enzymatic approaches represent a frontier in sustainable synthesis. nih.gov A chemo-enzymatic reaction in a continuous flow mode has been developed for the synthesis of indole-3-acetic acid. nih.gov Exploring the use of enzymes for the selective synthesis or modification of this compound derivatives could offer unparalleled selectivity and sustainability.
| Methodology | Key Advantages | Potential Application to this compound |
| Flow Chemistry | Scalability, safety, on-demand production | Rapid, continuous synthesis and derivatization. |
| Green Catalysis | Reusability, reduced waste, mild conditions | Use of solid acids, ionic liquids for cleaner synthesis. |
| Photoredox Catalysis | Use of light as a green energy source, mild conditions | Novel, environmentally friendly functionalization pathways. |
| Biocatalysis | High selectivity, mild conditions, sustainability | Enantioselective synthesis and modification of derivatives. |
Exploration of New Regioselective C-H Functionalization Strategies Utilizing the Pivaloyl Directing Group
The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after strategy in organic synthesis due to its atom and step economy. researchgate.net The pivaloyl group on the indole nitrogen has proven to be a highly effective directing group, enabling regioselective C-H functionalization at positions that are otherwise difficult to access. nih.gov Future research is poised to expand the scope and utility of this approach.
A key area of exploration will be the development of new catalytic systems to achieve unprecedented regioselectivity . While rhodium and palladium catalysts have been successfully employed, the discovery of new metal catalysts or even metal-free systems could unlock novel C-H functionalization patterns on the indole scaffold. nih.govchula.ac.th
The N-pivaloyl group has been instrumental in directing functionalization to the C7 position of the indole ring, a feat that is challenging due to the inherent reactivity of the pyrrole (B145914) moiety. researchgate.netnih.gov This has been demonstrated in rhodium-catalyzed C7-alkenylation and iridium-catalyzed C7-amidation reactions. nih.govfrontiersin.org Future work will likely focus on expanding the repertoire of functional groups that can be introduced at this position, including arylation, alkylation, and halogenation, further diversifying the available C7-substituted indole building blocks. researchgate.netchula.ac.th
Similarly, a pivaloyl directing group at the C3 position has been shown to control the regioselective arylation of the indole nucleus at the C4 and C5 positions . nih.govnih.gov The ability to switch between these two positions by tuning the catalytic system (e.g., palladium for C4 and copper for C5) is a significant advancement. nih.gov Further exploration of ligand and reaction condition optimization could lead to even greater control and a broader substrate scope for these transformations.
The steric bulk of the pivaloyl group is believed to play a crucial role in directing these reactions, for example, by favoring the formation of a six-membered metallacycle for C7 functionalization. rjpn.org A deeper mechanistic understanding of how the pivaloyl group governs regioselectivity will be essential for the rational design of new C-H functionalization reactions.
| Position | Functionalization | Catalyst System | Directing Group |
| C7 | Alkenylation, Alkylation | Rhodium | N-Pivaloyl |
| C7 | Amidation | Iridium | N-Pivaloyl |
| C4/C5 | Arylation | Palladium/Copper | C3-Pivaloyl |
| C4 | Amidation | Iridium | C3-Pivaloyl |
Integration of Advanced Computational Approaches with Experimental Studies for Predictive Design
The synergy between computational chemistry and experimental synthesis is revolutionizing drug discovery and materials science. For this compound analogs, integrating advanced computational approaches is a promising avenue for the predictive design of novel compounds with tailored properties.
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for correlating the structural features of molecules with their biological activities. chula.ac.thnih.gov By developing 2D and 3D-QSAR models for a series of this compound analogs, researchers can predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. chula.ac.thnih.gov
Molecular docking simulations can provide valuable insights into the binding interactions between this compound analogs and their biological targets. nih.govnih.gov These in silico studies can help to elucidate the mechanism of action and guide the design of derivatives with improved potency and selectivity. nih.gov For instance, docking studies have been used to understand how indole-based compounds interact with enzymes like EGFR and COX-2. nih.gov
Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of synthetic reactions, such as the pivaloyl-directed C-H functionalization of indoles. nih.gov By understanding the energetics of different reaction pathways, computational studies can help to explain observed regioselectivities and guide the development of new and improved synthetic methods. nih.gov
Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions , using software like SwissADME, can be used early in the design process to assess the drug-likeness of novel this compound analogs. researchgate.net This allows for the early identification and mitigation of potential pharmacokinetic issues, increasing the likelihood of developing successful drug candidates.
| Computational Approach | Application in Predictive Design |
| QSAR Modeling | Predict biological activity and prioritize synthetic targets. |
| Molecular Docking | Elucidate binding modes and guide lead optimization. |
| DFT Calculations | Understand reaction mechanisms and predict regioselectivity. |
| In Silico ADME | Assess drug-likeness and pharmacokinetic properties. |
Identification of Undiscovered Biological Targets and Mechanisms for this compound Analogs
The indole scaffold is a privileged structure in medicinal chemistry, found in a vast array of biologically active compounds with diverse therapeutic applications. researchgate.netnih.gov While certain biological activities of indole-3-carboxylic acid derivatives are known, there is immense potential for discovering novel biological targets and mechanisms of action for this compound analogs.
The diverse biological landscape of indole derivatives, which includes anticancer, antimicrobial, anti-inflammatory, and antiviral activities, suggests that this compound analogs could interact with a wide range of biological targets. rjpn.orgnih.gov High-throughput screening of these analogs against various cell lines and enzyme panels could lead to the identification of novel activities.
One area of significant potential is in oncology . Indole derivatives have been identified as inhibitors of various cancer-related targets, including tubulin, protein kinases, and anti-apoptotic proteins like BCL-2. nih.govnih.gov The structural modifications afforded by the pivaloyl group could lead to analogs with novel or improved anticancer profiles. For example, indole-3-carboxylic acid itself has been shown to enhance the anti-cancer potency of doxorubicin. researchgate.net
In the realm of infectious diseases , indole derivatives have shown promise as antibacterial and antifungal agents. nih.gov The unique structure of this compound analogs could be exploited to develop new antimicrobial agents with novel mechanisms of action, potentially overcoming existing drug resistance. chula.ac.th Molecular docking studies have suggested that indole-3-carboxylic acid conjugates can exhibit encouraging binding to bacterial DNA gyrase and fungal lanosterol-14-alpha demethylase. nih.gov
Furthermore, the indole nucleus is a key component of neurotransmitters like serotonin (B10506), and indole derivatives have been developed as antagonists for serotonin receptors, such as the 5-HT2C receptor. nih.govbeilstein-journals.org This suggests that this compound analogs could be explored for their potential in treating neurological and psychiatric disorders.
Finally, the role of indole derivatives as plant growth regulators is well-established. nih.govnih.gov Analogs of this compound could be investigated for novel herbicidal or plant growth-promoting activities, potentially acting as antagonists of auxin receptors like TIR1. frontiersin.orgnih.gov
| Therapeutic Area | Potential Targets/Mechanisms |
| Oncology | Tubulin, Protein Kinases, BCL-2, Enhancement of chemotherapy |
| Infectious Diseases | DNA Gyrase, Lanosterol-14-alpha demethylase |
| Neurological Disorders | Serotonin receptors (e.g., 5-HT2C) |
| Agrochemicals | Auxin receptors (e.g., TIR1) |
Q & A
Q. Advanced
- Derivative Synthesis : Modify substituents at the indole nitrogen (e.g., alkyl, aryl groups) or carboxylic acid position (e.g., esters, amides) to assess steric/electronic effects.
- In Vitro Assays : Test antimicrobial activity via MIC assays or enzyme inhibition (e.g., COX-2) using fluorogenic substrates.
- Computational Docking : Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding modes with target proteins.
- Metabolic Stability : Evaluate pharmacokinetic properties (e.g., microsomal half-life) using LC-MS/MS .
How can researchers address low yields in the coupling of pivaloyl groups to sterically hindered indole derivatives?
Q. Advanced
- Alternative Reagents : Use bulky coupling agents like HATU instead of DCC to reduce steric hindrance.
- Microwave Synthesis : Enhance reaction kinetics by conducting reactions under microwave irradiation (e.g., 100°C, 30 min).
- Protecting Groups : Temporarily protect the carboxylic acid with methyl ester, perform acylation, then hydrolyze .
What are the key considerations for handling this compound in biological assays to ensure data reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
